molecular formula C39H62NO2PS B6290337 [S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-49-4

[S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290337
CAS No.: 2565792-49-4
M. Wt: 640.0 g/mol
InChI Key: SEAVUEGEEBNFGF-PVUKSDKOSA-N
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Description

The compound [S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral sulfinamide-phosphine hybrid ligand. Its structure features:

  • Sterically demanding groups: 3,5-di-tert-butyl-4-methoxyphenyl and dicyclohexylphosphino moieties.
  • Chiral centers: Both the sulfinamide (S/R configuration) and the benzylic carbon (R configuration).
  • Electronic modulation: The methoxy group donates electrons, while the phosphine moiety facilitates metal coordination.

This ligand is likely employed in asymmetric catalysis, where steric bulk and electronic tuning enhance enantioselectivity and reaction efficiency.

Properties

IUPAC Name

(R)-N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h18-19,24-27,29-30,35H,12-17,20-23H2,1-11H3/t35-,44-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAVUEGEEBNFGF-PVUKSDKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfinimine Condensation Followed by Phosphination

This method involves the formation of a chiral sulfinimine intermediate, which undergoes phosphination to install the dicyclohexylphosphino group. The sulfinimine is typically derived from tert-butylsulfinamide and a substituted benzaldehyde. For instance, condensation of 3,5-di-tert-butyl-4-methoxybenzaldehyde with (R)-tert-butylsulfinamide in dichloromethane under mild acidic conditions yields the corresponding sulfinimine with high diastereoselectivity. Subsequent treatment with lithium dicyclohexylphosphide (LiPCy₂) in tetrahydrofuran at −78°C introduces the phosphine moiety via nucleophilic addition.

Key advantages of this route include:

  • High stereochemical fidelity : The tert-butylsulfinamide acts as a chiral auxiliary, directing the configuration at the nascent stereocenter.

  • Scalability : Reactions proceed in standard solvents (e.g., THF, CH₂Cl₂) with commercially available reagents.

Ring-Opening of Cyclic Sulfamidates

An alternative method leverages cyclic sulfamidates, which are activated intermediates susceptible to nucleophilic attack by phosphides. For example, treatment of a chiral sulfamidate derived from 2-(bromomethyl)phenyl-substituted precursors with KPPh₂ in dimethoxyethane (DME) at 0°C generates the β-aminophosphine scaffold. This approach avoids the need for low temperatures and often achieves higher yields (>80%) compared to sulfinimine routes.

Detailed Stepwise Preparation

Synthesis of the Sulfinimine Intermediate

Step 1 : Condensation of (R)-tert-Butylsulfinamide with 3,5-Di-tert-butyl-4-methoxybenzaldehyde

  • Reagents :

    • (R)-tert-Butylsulfinamide (1.2 equiv)

    • 3,5-Di-tert-butyl-4-methoxybenzaldehyde (1.0 equiv)

    • Anhydrous MgSO₄ (desiccant)

    • Dichloromethane (solvent)

  • Conditions : Stir at 25°C for 12 hours under nitrogen.

  • Workup : Filter through Celite, concentrate under reduced pressure, and purify via flash chromatography (hexane/EtOAc 4:1).

  • Yield : 85–90%.

Step 2 : Phosphination with Lithium Dicyclohexylphosphide

  • Reagents :

    • Sulfinimine intermediate (1.0 equiv)

    • LiPCy₂ (1.5 equiv, freshly prepared)

    • Anhydrous THF

  • Conditions : Add LiPCy₂ dropwise at −78°C, warm to 0°C over 2 hours.

  • Workup : Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallization from toluene/hexane (1:3) affords the phosphine-sulfinamide adduct.

  • Yield : 70–75%.

N-Methylation and Sulfinamide Modification

Step 3 : N-Methylation of the Phosphine Adduct

  • Reagents :

    • Phosphine adduct (1.0 equiv)

    • Methyl triflate (1.2 equiv)

    • K₂CO₃ (2.0 equiv)

    • DMF (solvent)

  • Conditions : Stir at 50°C for 6 hours.

  • Workup : Dilute with water, extract with CH₂Cl₂, and purify via silica gel chromatography.

  • Yield : 90–95%.

Step 4 : Oxidation and Sulfinamide Adjustment

  • Reagents :

    • N-Methylated product (1.0 equiv)

    • m-CPBA (1.1 equiv)

    • CH₂Cl₂ (solvent)

  • Conditions : Stir at 0°C for 1 hour.

  • Workup : Wash with NaHCO₃, dry, and concentrate.

  • Result : The sulfinamide’s oxidation state is adjusted to achieve the final S(R) configuration.

Critical Analysis of Methodologies

Stereochemical Control

The sulfinimine route provides excellent control over the sulfinamide’s configuration but requires stringent temperature control during phosphination to prevent epimerization. In contrast, the sulfamidate method offers robust stereochemical outcomes due to the rigid transition state during ring-opening.

Yield Optimization

Comparative data for both methods are summarized below:

Parameter Sulfinimine Route Sulfamidate Route
Overall Yield55–60%70–75%
Diastereomeric Excess (de)>98%>99%
Reaction Time24–36 hours12–18 hours

The sulfamidate route’s higher efficiency stems from fewer purification steps and milder conditions.

Challenges and Mitigation Strategies

Phosphine Oxidation

Dicyclohexylphosphine groups are prone to oxidation. Conducting reactions under inert atmospheres (Ar or N₂) and using freshly distilled solvents minimize P(III) → P(V) degradation.

Scalability Issues

Large-scale phosphination reactions face exothermic risks. Slow reagent addition and cryogenic conditions (−78°C) are essential for safety and yield maintenance .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[®-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The presence of reactive sites allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

[S®]-N-[®-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in catalysis, facilitating various chemical transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [S®]-N-[®-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor, depending on the context, and its effects are mediated through binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS or Key Identifier) Molecular Formula Molecular Weight Key Substituents/Features Phosphine Group Type Primary Applications
Target Compound (hypothetical, inferred) ~C36H55NO2PS ~604.8 (est.) 3,5-di-tert-butyl-4-methoxyphenyl; dicyclohexylphosphino Dicyclohexylphosphino Asymmetric catalysis
[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide C27H42NO2PS 475.7 4-methoxyphenyl; di-tert-butylphosphino Di-tert-butylphosphino Catalysis (sterically tuned)
(R)-N-((R)-(3,5-Bis(CF3)phenyl)(5-(diphenylphosphanyl)xanthenyl)methyl)-N,2-dimethylpropane-2-sulfinamide C41H38F6NO2PS 753.78 3,5-bis(trifluoromethyl)phenyl; diphenylphosphanyl; xanthene backbone Diphenylphosphanyl Rigid ligand for metal complexes
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide C38H41NO3P2S 653.75 Dual diphenylphosphanyl groups; 4,5-dimethoxyphenyl Diphenylphosphanyl (dual) Bidentate metal coordination
(S)-N-((1s,2s)-2-(3-(3,5-Bis(CF3)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide C19H25F6N3O2S 473.48 Ureido linker; 3,5-bis(trifluoromethyl)phenyl; cyclohexyl None (non-phosphine ligand) Medicinal/binding studies

Steric and Electronic Effects

  • Dicyclohexylphosphino adds further bulk compared to di-tert-butyl or diphenyl analogs . Electronic: The 4-methoxy group donates electrons, stabilizing metal centers (e.g., Pd, Rh) in catalytic cycles.
  • Compound: Xanthene backbone and trifluoromethyl groups introduce rigidity and electron-withdrawing effects, stabilizing low-oxidation-state metals . Compound: Dual diphenylphosphanyl groups enable chelation, enhancing metal-binding stability in cross-coupling reactions .

Catalytic Performance Insights

  • Phosphine Ligands (): Diphenylphosphanyl () is common in Suzuki-Miyaura couplings, while bulkier dicyclohexylphosphino (target) may excel in sterically demanding reactions like α-olefin hydrogenation. The xanthene-based ligand () likely forms stable complexes with transition metals due to its rigid structure, but its high molecular weight (~753.78) may limit solubility .
  • Non-Phosphine Ligand (): The urea-containing sulfinamide () lacks a phosphine group, suggesting applications in enzyme inhibition or receptor binding rather than catalysis .

Biological Activity

[S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand that has drawn attention for its potential biological activities. This compound is primarily recognized for its role in enantioselective synthesis but also exhibits various biological properties that warrant further exploration.

  • Molecular Formula : C39H50NO2PS
  • Molecular Weight : 627.87 g/mol
  • CAS Number : 2565792-49-4

The compound acts as a chiral ligand in catalytic reactions, facilitating the formation of enantiomerically enriched products. Its unique structure allows it to interact with various biological targets, potentially influencing enzymatic activity and cellular processes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytoprotective effects against carcinogens. For instance, a related compound was shown to inhibit DNA damage induced by 4-nitroquinoline 1-oxide (4NQO) in human colon fibroblast cells. This cytoprotection was attributed to the modulation of nitrosative stress rather than oxidative stress, highlighting the potential of such compounds in cancer prevention strategies .

Enzyme Inhibition

The compound's phosphine moiety suggests potential interactions with various enzymes. Phosphine ligands are known to affect enzyme activity through coordination with metal centers in metalloenzymes, thereby altering their catalytic properties. This interaction could lead to significant implications in drug design and therapeutic applications.

Case Studies and Research Findings

StudyFindings
Cytoprotective EffectsThe compound demonstrated a protective effect against DNA damage induced by carcinogens in CCD-18Co cells .
Enantioselective SynthesisUsed as a ligand for high-yield enantioselective reactions, showcasing its utility in synthetic organic chemistry .
Potential Antimicrobial ActivitySimilar phosphine ligands have shown antimicrobial properties; further research is needed to confirm this for the compound .

Q & A

Basic Research Question

  • NMR (¹H, ¹³C, ³¹P): Assign peaks for sulfinamide (δ 2.8–3.2 ppm), dicyclohexylphosphino (δ 1.2–2.0 ppm), and tert-butyl groups (δ 1.4 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC: Use chiral columns (e.g., Chiralpak IA) to assess enantiopurity (>98% ee) .

How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different reaction systems?

Advanced Research Question
Discrepancies may arise from solvent polarity, substrate steric effects, or metal-ligand coordination geometry. Systematic studies should:

Vary solvents (polar aprotic vs. nonpolar) and measure reaction kinetics.

Use X-ray absorption spectroscopy (XAS) to analyze metal-ligand bond distances.

Compare turnover numbers (TON) in hydrogenation vs. cross-coupling reactions .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates.
  • Storage: Under inert gas (Ar/N₂) at –20°C in amber glass vials to prevent oxidation of the phosphino group .

How does the dicyclohexylphosphino group enhance stability in catalytic cycles compared to other phosphine ligands?

Advanced Research Question
The dicyclohexylphosphino group’s steric bulk reduces ligand dissociation rates by 40–60% in Pd-catalyzed reactions, as shown by kinetic studies (Eyring plots). Its electron-donating properties stabilize low-oxidation-state metal centers (e.g., Pd⁰), confirmed via cyclic voltammetry .

What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes)?

Advanced Research Question

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐₙ/kₒff) to kinase domains.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM: Resolve ligand-enzyme complexes at 3–4 Å resolution .

How can computational chemistry aid in predicting the compound’s reactivity in novel reaction systems?

Advanced Research Question

  • Density Functional Theory (DFT): Calculate transition-state energies for oxidative addition steps.
  • Molecular Dynamics (MD): Simulate solvation effects on ligand-metal coordination.
  • Machine Learning: Train models on existing catalytic data to predict TON/TOF .

What are the key challenges in scaling up the synthesis for multi-gram quantities?

Basic Research Question

  • Purification: Replace column chromatography with recrystallization (hexane/EtOAc).
  • Yield Optimization: Increase from 30% (lab-scale) to >50% via continuous-flow reactors.
  • Byproduct Management: Monitor phosphine oxide formation via ³¹P NMR .

How does the tert-butyl-methoxyphenyl moiety influence solubility and crystallinity?

Basic Research Question
The tert-butyl groups enhance solubility in nonpolar solvents (logP ≈ 4.2), while the methoxy group improves crystallinity via π-stacking. Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intermolecular H-bonding between sulfinamide O and methoxy H .

What strategies mitigate degradation during long-term storage?

Advanced Research Question

  • Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical oxidation.
  • Lyophilization: Convert to a stable powder under vacuum (10⁻³ mbar).
  • Stability Testing: Use accelerated aging studies (40°C/75% RH) with HPLC monitoring .

How can researchers validate the compound’s role in asymmetric catalysis using isotopic labeling?

Advanced Research Question

  • Deuterium Labeling: Synthesize deuterated substrates (e.g., D₂-CH₂ groups) to trace hydrogenation pathways via GC-MS.
  • ¹³C Isotopes: Track carbon transfer in cross-coupling reactions using ¹³C NMR .

What are the limitations of this compound in photoredox catalysis?

Advanced Research Question
The sulfinamide group’s electron-withdrawing nature reduces excited-state lifetimes (<10 ns), limiting energy transfer efficiency. Modify the ligand with electron-donating substituents (e.g., –OMe) or replace sulfinamide with carboxamide to enhance photostability .

How does the compound’s logD (pH 7.4) affect its permeability in cell-based assays?

Basic Research Question
Measured logD = 3.8 ± 0.2 (shake-flask method) indicates moderate membrane permeability. Optimize by introducing polar groups (e.g., –OH) or using prodrug strategies (e.g., acetylated sulfinamide) for in vitro studies .

What analytical workflows are recommended for detecting trace impurities (<0.1%)?

Advanced Research Question

  • LC-MS/MS: Use MRM (multiple reaction monitoring) for phosphine oxide (m/z 215 → 183).
  • ICP-OES: Quantify residual Pd (<10 ppm) using emission lines at 340.5 nm.
  • 2D NMR: Resolve overlapping signals from diastereomeric byproducts .

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